molecular formula C13H18N2O2S2 B3958734 N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea

N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea

Cat. No. B3958734
M. Wt: 298.4 g/mol
InChI Key: NIJGZOSFNSWNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea, also known as BMT-047, is a compound that has gained attention in the scientific community due to its potential therapeutic effects. BMT-047 is a thiourea derivative that has been studied for its ability to modulate the immune system and reduce inflammation.

Mechanism of Action

The mechanism of action of N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea is not fully understood. However, it is believed that N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea modulates the immune system by inhibiting the production of pro-inflammatory cytokines and stimulating the production of anti-inflammatory cytokines. N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea may also act as an antioxidant, reducing oxidative stress in cells.
Biochemical and Physiological Effects:
N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has been shown to reduce the levels of cholesterol and triglycerides in the blood. N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea may also have neuroprotective effects, reducing the damage caused by oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea is that it is relatively easy to synthesize and purify. However, N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea and its potential side effects.

Future Directions

There are several potential future directions for research on N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea. One area of interest is the potential for N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea to treat autoimmune diseases, such as rheumatoid arthritis and lupus. Another area of interest is the potential for N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea and its potential side effects.

Scientific Research Applications

N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has been studied for its potential therapeutic effects in various diseases. One study found that N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea could reduce inflammation and improve insulin sensitivity in obese mice. Another study showed that N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea could reduce the severity of symptoms in a mouse model of multiple sclerosis. N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has also been studied for its potential to treat autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-benzyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-13(7-8-19(16,17)10-13)15-12(18)14-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJGZOSFNSWNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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